(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2,4-dimethoxyphenyl group and a sulfanylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, base catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: In biological research, (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and as a lead compound for the development of new anticancer drugs.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects, such as cell growth inhibition and apoptosis induction.
Comparison with Similar Compounds
- (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-oxo-1,3-thiazolidin-4-one
- (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique chemical properties due to the presence of the sulfanylidene group. This group imparts distinct reactivity and biological activity, making the compound a valuable candidate for various applications. Its analogs, while similar in structure, may differ in their reactivity and biological effects due to variations in their functional groups.
Properties
Molecular Formula |
C12H11NO3S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5- |
InChI Key |
AXWRYCWHNVYLQW-YHYXMXQVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Origin of Product |
United States |
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